exeE protein
Description
The exeE protein is a critical component of the type II secretion system (T2SS) in Aeromonas hydrophila, a Gram-negative bacterium. It is encoded by the exeE gene, which resides within the exe operon alongside genes such as exeD, exeF, and exeG . ExeE is a 55 kDa integral membrane protein with a hydrophobic transmembrane segment, essential for both extracellular protein secretion and outer membrane biogenesis . Mutations in exeE lead to periplasmic accumulation of extracellular proteins (e.g., proteases, lipases) and structural defects in the outer membrane, rendering cells fragile .
ExeE shares evolutionary and functional homology with proteins in the PulE/GspE family, a conserved group of ATPases driving the secretion process in T2SS across Gram-negative bacteria . This homology underscores its role in a general secretion pathway critical for virulence and environmental adaptation.
Properties
CAS No. |
147415-71-2 |
|---|---|
Molecular Formula |
C7H7BrN2S |
Synonyms |
exeE protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Homologous Proteins
Structural and Functional Homologs
PulE (Klebsiella pneumoniae)
- Similarity : ExeE exhibits high sequence homology with PulE, a key ATPase in the pullulanase secretion system of Klebsiella pneumoniae .
- Function : PulE energizes the secretion of pullulanase, a starch-degrading enzyme, through the T2SS. Both ExeE and PulE are indispensable for substrate translocation across the outer membrane .
- Operon Context : The exe operon (exeD-exeE-exeF-exeG) mirrors the pul operon (pulD-pulE-pulF-pulG), suggesting conserved genetic organization and cooperative protein interactions .
FerE (Shewanella putrefaciens)
- Similarity: FerE shares 87% amino acid sequence similarity with ExeE .
- Function : Unlike ExeE, FerE is involved in dissimilatory Fe(III) and Mn(IV) reduction , a respiratory process critical for anaerobic energy metabolism. Despite structural parallels, FerE’s role diverges from protein secretion, highlighting functional adaptation within the PulE/GspE family .
- Genetic Disruption: ferE mutants lose the ability to reduce metals but retain normal secretion capabilities, emphasizing its specialized metabolic role .
GspE (Pseudomonas aeruginosa)
- Similarity: GspE, part of the P. aeruginosa T2SS, shares conserved ATPase domains with ExeE .
- Function: GspE facilitates the secretion of toxins like exotoxin A.
Key Comparative Features
Table 1: Comparative Overview of exeE and Homologs
Mechanistic Insights and Divergence
- Energy Coupling : ExeE and PulE/GspE homologs hydrolyze ATP to power substrate translocation through the secretion channel . However, ExeE’s interaction with ExeB (a TonB-like protein) suggests a unique energy transduction mechanism linking inner membrane proton gradients to secretion .
- Dual Phenotype of exeE Mutants: Unlike other homologs, exeE disruption in A. hydrophila causes both secretion defects and outer membrane deficiencies. This highlights ExeE’s role in coupling secretion machinery stability with membrane integrity .
- Evolutionary Adaptation : FerE’s divergence into metal reduction illustrates how conserved structural scaffolds in the PulE/GspE family are repurposed for niche-specific functions .
Research Implications
- Biotechnological Applications: Engineering ExeE homologs could enhance protein secretion efficiency in industrial strains (e.g., E. coli for recombinant protein production) .
- Antimicrobial Targets : Targeting ExeE’s ATPase activity or operon interactions may disrupt virulence in pathogenic Aeromonas or Pseudomonas species .
- Environmental Microbiology : FerE’s role in metal reduction offers insights into biogeochemical cycles and bioremediation strategies .
Q & A
Q. What are the structural and functional characteristics of the exeE protein in Gram-negative bacteria?
The this compound is a 501-residue polypeptide encoded by the exeE gene, part of the exe operon in Aeromonas hydrophila. It is essential for both extracellular protein secretion (via the type II secretion system) and outer membrane biogenesis. Structural homology analyses reveal similarities to secretion proteins in other Gram-negative bacteria, such as Pseudomonas syringae HrpH, suggesting a conserved role in secretion pathways. Functional studies using transposon mutagenesis (e.g., Tn5-751 insertion) demonstrate that exeE inactivation disrupts protein secretion and outer membrane integrity, leading to periplasmic accumulation of proteins and increased membrane permeability .
Q. What experimental methods are used to study this compound function?
Key methodologies include:
- Genetic approaches : Transposon mutagenesis to create secretion-deficient mutants, complemented by plasmid-based gene restoration.
- Protein localization : Western blotting and pulse-chase experiments with radiolabeled proteins to track secretion dynamics.
- Membrane integrity assays : N-phenyl-1-naphthylamine (NPN) uptake to measure outer membrane permeability.
- Proteomic analysis : SDS-PAGE and mass spectrometry to compare secreted protein profiles between wild-type and mutants .
Advanced Research Questions
Q. How can experimental designs differentiate exeE's dual roles in protein secretion and outer membrane assembly?
- Conditional knockouts : Use temperature-sensitive promoters to temporally control exeE expression, enabling separate analysis of secretion and membrane phenotypes.
- Compartment-specific proteomics : Compare periplasmic vs. extracellular protein accumulation under controlled induction conditions.
- Parallel assays : Combine secretion kinetics (e.g., amylase activity assays) with membrane integrity tests (e.g., lipopolysaccharide profiling) to decouple dual functions .
Q. How should researchers resolve contradictions in exeE homologs' roles across bacterial secretion pathways?
- Comparative genomics : Analyze exe operon organization across species (e.g., A. hydrophila vs. P. syringae) to identify conserved domains.
- Domain-swap experiments : Replace exeE domains with homolog regions to pinpoint functional motifs.
- Epistatic analysis : Create double mutants with other secretion genes (e.g., exeF, exeK) to establish hierarchical relationships .
Q. What methodological frameworks address conflicting data on exeE-dependent secretion under varying growth conditions?
- Chemostat cultures : Control variables like pH, temperature, and nutrient availability to isolate growth-phase effects.
- Time-lapse microscopy : Use fluorescent protein fusions (e.g., GFP-tagged substrates) to visualize real-time secretion.
- Transcriptomic profiling : RNA-seq to correlate exe operon expression levels with secretion efficiency.
- Statistical models : Apply mixed-effects models to account for biological replicates and batch variations .
Data Analysis and Contradiction Management
Q. How to analyze discrepancies in exeE mutant phenotypes across studies?
- Phenotypic validation : Replicate key experiments (e.g., osmotic shock sensitivity) using standardized protocols.
- Strain verification : Confirm mutant genotypes via PCR and sequencing to rule out secondary mutations.
- Contextual factors : Compare growth media, induction conditions, and genetic backgrounds (e.g., A. hydrophila strain variations) .
Q. What bioinformatics tools are suitable for studying exeE's evolutionary conservation?
- Phylogenetic analysis : Use tools like BLASTP and MEGA to align exeE sequences across Gram-negative bacteria.
- Structural prediction : SWISS-MODEL or AlphaFold to compare exeE's 3D structure with homologs.
- Operon mapping : Artemis or Geneious to visualize exe operon architecture and regulatory elements .
Key Research Findings Table
Methodological Recommendations
- For secretion assays : Use quantitative reporters like β-lactamase or alkaline phosphatase fusions.
- For membrane studies : Combine proteoliposome reconstitution with biochemical assays (e.g., lipid bilayer stability tests).
- For genetic analysis : Employ CRISPR-interference (CRISPRi) for tunable exeE suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
